
Isoquinolin-6-ylboronic acid
Overview
Description
Isoquinolin-6-ylboronic acid (CAS: 899438-92-7) is a boronic acid derivative featuring an isoquinoline moiety substituted at the 6-position. Its molecular formula is C₉H₈BNO₂, with a molecular weight of 172.98 g/mol . This compound is widely used in Suzuki-Miyaura cross-coupling reactions, a key method in medicinal chemistry for synthesizing biaryl structures, particularly in the development of protein degraders and kinase inhibitors .
Preparation Methods
Preparation Methods
Isoquinolin-6-ylboronic acid can be synthesized through various methods, including the borylation of isoquinoline derivatives using boron reagents. For example, reacting isoquinoline with bis(pinacolato)diboron in the presence of a palladium catalyst can yield this compound.
Industrial Production Methods
Industrially, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques.
Chemical Reactions Analysis
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation It can be oxidized to form derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction Reduction reactions can convert it into different isoquinoline derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
- Substitution It participates in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups. Nucleophiles like amines and alcohols are often employed in substitution reactions.
Applications in Organic Synthesis
This compound hydrochloride is widely used as a reagent in cross-coupling reactions due to its nucleophilic properties. It is a vital building block in synthesizing complex molecules, especially in the pharmaceutical and agrochemical industries. Its role in Suzuki-Miyaura coupling reactions allows the efficient formation of carbon-carbon bonds, essential for creating biologically active compounds.
Research Findings and Applications
Boronic acids are important in developing anticancer agents. Boronic analogs have demonstrated promising antiproliferative activity against cancer cell lines, suggesting potential applications in oncology. This compound hydrochloride, with its versatile reactivity, can be a valuable precursor in synthesizing such compounds.
Process for Preparing 6-substituted-1-(2H)-isoquinolinone Derivatives
A process exists for making 6-substituted-1-(2H)-isoquinolinone derivatives, which are useful as intermediates in the preparation of Rho-Kinase inhibitors, beneficial for treating conditions like hypertension. These derivatives can be used as Rho-kinase inhibitors or as intermediates in synthesizing further inhibitors by modifying the amino group or other positions in the isoquinolinone system. This process offers an alternative route that is easier and cheaper to perform on a large scale, yielding the product in higher yields.
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-6-ylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Organic Synthesis
Isoquinolin-6-ylboronic acid is primarily utilized in organic synthesis for the following reasons:
- Suzuki-Miyaura Coupling Reactions : This compound acts as a nucleophile, facilitating the formation of biaryl compounds when reacted with aryl halides in the presence of a palladium catalyst. This reaction is essential for creating complex molecular architectures .
- Building Block for Complex Molecules : Its unique structure enables selective coupling reactions to introduce diverse functionalities into synthesized compounds, making it a valuable precursor in drug development .
Medicinal Chemistry
Research indicates that this compound derivatives exhibit potential therapeutic properties:
- Anticancer Activity : Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation. For example, structural optimization of isoquinoline derivatives has led to compounds with significant antiproliferative activity against neuroendocrine prostate cancer cells .
- Biological Activity : this compound has been explored for its role in synthesizing enzyme inhibitors and receptor agonists, contributing to the development of new drug candidates with therapeutic effects against various diseases .
Materials Science
The compound is also applied in materials science:
- Advanced Materials Production : It is used in creating polymers and electronic components due to its ability to form stable complexes with metals, enhancing its utility in catalysis and material development .
Case Study 1: Anticancer Activity of Isoquinoline Derivatives
A systematic study on isoquinoline derivatives demonstrated that specific substitutions at the 4-position significantly enhanced antiproliferative activity against neuroendocrine prostate cancer cells. Notably, compound 46 exhibited an IC50 value of 0.47 μM, showcasing its potential as a lead compound for further development .
Case Study 2: Synthesis of Biologically Active Compounds
Research into the synthesis of this compound derivatives has revealed their effectiveness as precursors for biologically active compounds. These derivatives have been evaluated for their antimicrobial and anti-inflammatory properties, indicating their broad therapeutic potential .
Mechanism of Action
The mechanism of action of isoquinolin-6-ylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, it acts as a nucleophile, transferring its boronic acid group to a palladium catalyst, which then facilitates the formation of a carbon-carbon bond . This mechanism is crucial for the synthesis of complex organic molecules.
Comparison with Similar Compounds
Key Properties:
- Storage : Requires an inert atmosphere and refrigeration (2–8°C) to prevent decomposition .
- Hazards : Classified as harmful (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .
- Derivatives : Commercially available as a hydrochloride pentahydrate (CAS: 1236031-63-2, MW: 209.44 g/mol) for enhanced stability .
Isoquinolin-6-ylboronic acid belongs to a family of heterocyclic boronic acids. Below is a detailed comparison with structural analogs and functionally related compounds.
Structural Analogs within the Isoquinoline Family
Reactivity Insights:
- Positional Effects: The 6-position in isoquinoline derivatives offers optimal steric accessibility for cross-coupling reactions compared to 4- or 5-position analogs, which may exhibit lower yields due to steric hindrance .
- Substituent Impact : Chloro or oxo groups (e.g., 3-Chloro or 1-Oxo derivatives) alter electronic properties, influencing reaction rates and selectivity in aryl-aryl bond formation .
Heterocyclic Boronic Acids Beyond Isoquinoline
Functional Comparison:
- Solubility: Indole-based boronic acids (e.g., 1-Methyl-1H-indol-6-ylboronic acid) exhibit better aqueous solubility than isoquinoline derivatives, facilitating reactions in hydrophilic environments .
- Electronic Properties : Carbazole derivatives (e.g., 9H-Carbazol-4-ylboronic acid) display enhanced π-π stacking capabilities, beneficial for materials science applications .
Biological Activity
Isoquinolin-6-ylboronic acid (IB) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound consists of an isoquinoline moiety with a boronic acid functional group attached at the 6-position. The molecular formula is C₉H₉BNO₂, and it has a molecular weight of approximately 169.96 g/mol. The presence of the boronic acid group allows for the formation of covalent bonds with diols and other suitable functional groups, making it a versatile scaffold for drug development.
Key Features:
- Aromatic Isoquinoline Ring: Provides rigidity and electron delocalization.
- Boronic Acid Group: Facilitates covalent bonding and interaction with biological targets.
The primary mechanism of action for this compound is not fully elucidated; however, its role as a building block for various bioactive compounds is well-documented. It participates in Suzuki-Miyaura coupling reactions, which are crucial for synthesizing complex organic molecules with diverse biological activities.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity: Compounds derived from this compound have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives have demonstrated IC50 values as low as 0.47 µM against specific cancer cell lines, indicating potent antiproliferative effects .
- Antibacterial Properties: Isoquinoline derivatives have shown activity against various bacterial strains. In one study, an isoquinoline sulfonamide exhibited a minimum inhibitory concentration (MIC) of 6.25 µM against E. coli .
- Enzyme Inhibition: Boronic acids are known to inhibit various enzymes, including serine proteases and glycosidases. This compound derivatives have been evaluated for their enzyme inhibition properties, demonstrating moderate to high activity against acetylcholinesterase and butyrylcholinesterase .
Structure-Activity Relationship (SAR)
The SAR studies conducted on isoquinoline derivatives reveal that modifications at the 6-position significantly influence biological activity. For example:
Compound | Modification | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound 1 | Ethoxy at 6-position | 0.47 | >190 (PC-3) |
Compound 2 | Ethyl-amino at 6-position | Similar to Compound 1 | - |
Compound 3 | Large steric groups at 6-position | Decreased activity | - |
These findings suggest that smaller electron-donating groups enhance antiproliferative activity while larger groups reduce efficacy .
Case Studies
-
Antiproliferative Activity Against Cancer Cell Lines:
A study evaluated various isoquinoline derivatives for their antiproliferative effects on the LASCPC-01 cell line, revealing that certain compounds could induce G1 cell cycle arrest and apoptosis in a dose-dependent manner . -
Antibacterial Screening:
In another study focusing on antibacterial properties, isoquinoline sulfonamides were screened against E. coli and K. pneumoniae, demonstrating significant antibacterial activity with MIC values indicating effective inhibition .
Q & A
Q. Basic: What are the standard synthetic protocols for Isoquinolin-6-ylboronic acid, and how can researchers ensure reproducibility?
This compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura couplings, where boronic acids act as nucleophilic partners. Key steps include:
- Substrate preparation : Use halogenated isoquinoline derivatives (e.g., 6-bromoisoquinoline) as starting materials.
- Reaction optimization : Control parameters like catalyst loading (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., DME/H₂O mixtures) to maximize yield .
- Reproducibility : Follow guidelines from the Beilstein Journal of Organic Chemistry: document reaction conditions (temperature, time, stoichiometry) in the experimental section, and include purity data (NMR, HPLC) for all intermediates and final products .
Q. Basic: Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm structural integrity. For boronic acids, NMR can identify boron environments but requires careful interpretation due to quadrupolar broadening .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
- Purity assessment : Combine HPLC with UV-vis detection and elemental analysis. Cross-validate results with literature spectra to resolve ambiguities .
Q. Advanced: How can researchers address discrepancies in reported catalytic efficiencies of this compound in cross-coupling reactions?
Discrepancies often arise from variations in reaction conditions or impurities. To resolve these:
- Sensitivity analysis : Systematically test variables (e.g., catalyst type, solvent polarity) using a fractional factorial design to isolate critical factors .
- Comparative benchmarking : Replicate prior studies under identical conditions, ensuring reagent sources and equipment match original protocols. Use statistical tools (e.g., t-tests) to assess significance of differences .
- Contamination checks : Verify boronic acid stability via stability studies (e.g., under inert vs. aerobic conditions) to rule out decomposition as a confounding factor .
Q. Advanced: What strategies are effective for studying the hydrolytic stability of this compound in aqueous media?
- Kinetic studies : Monitor boronic acid degradation over time using quantitative NMR or UV-vis spectroscopy under controlled pH (e.g., pH 7–10) and temperature (25–60°C) .
- Protecting group strategies : Compare stability of unprotected boronic acids vs. those stabilized as trifluoroborate salts (e.g., via NMR) .
- Computational modeling : Use DFT calculations to predict hydrolysis pathways and identify structural modifications (e.g., electron-withdrawing substituents) that enhance stability .
Q. Advanced: How should researchers design experiments to integrate this compound into complex molecular architectures (e.g., MOFs or drug conjugates)?
- Ligand design : Prioritize boronic acids with orthogonal reactivity (e.g., non-interfering functional groups) to avoid side reactions.
- Stepwise coupling : Use sequential Suzuki-Miyaura reactions with protecting groups (e.g., silyl ethers) to control regioselectivity .
- Characterization challenges : Employ X-ray crystallography or cryo-EM for structural elucidation of larger assemblies, supplemented by TGA/DSC for stability profiling .
Q. Advanced: How can conflicting literature data on the biological activity of this compound derivatives be resolved?
- Meta-analysis : Conduct a systematic review (per Cochrane guidelines) to aggregate data from multiple studies, identifying outliers and common biases (e.g., cell line variability) .
- Dose-response validation : Re-evaluate activity across multiple assays (e.g., enzymatic vs. cell-based) to confirm target specificity .
- Structural analogs : Synthesize and test derivatives to isolate pharmacophore contributions, using QSAR models to correlate structural features with activity .
Methodological: What frameworks ensure rigorous formulation of research questions involving this compound?
- PICO framework : Define P opulation (e.g., reaction type), I ntervention (boronic acid use), C omparison (alternative catalysts), and O utcome (yield, selectivity) .
- FINER criteria : Ensure questions are F easible, I nteresting, N ovel, E thical, and R elevant to synthetic chemistry challenges .
Q. Methodological: How should researchers structure publications to meet journal requirements for studies on this compound?
- Experimental section : Provide step-by-step protocols, including failure conditions (e.g., catalyst poisoning) to aid reproducibility .
- Data presentation : Use tables to compare yields/stability across conditions, and figures to illustrate mechanistic hypotheses (e.g., proposed transition states) .
- Supporting information : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) and cite DOIs in the manuscript .
Properties
IUPAC Name |
isoquinolin-6-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-2-1-8-6-11-4-3-7(8)5-9/h1-6,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUOMTRFSCUDKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657366 | |
Record name | Isoquinolin-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899438-92-7 | |
Record name | Isoquinolin-6-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (isoquinolin-6-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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